Jvs2L11roa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JTE-151 is a novel, selective inhibitor of retinoic acid receptor-related orphan receptor gamma (RORγ). This compound has been developed for the treatment of autoimmune diseases, which are conditions where the immune system mistakenly attacks the body’s own tissues . RORγ is a nuclear receptor that plays a crucial role in the development and function of T helper 17 (Th17) cells, which produce the pro-inflammatory cytokine interleukin 17 (IL-17). By inhibiting RORγ, JTE-151 aims to reduce the production of IL-17 and, consequently, alleviate chronic inflammation associated with autoimmune diseases .
準備方法
The synthesis of JTE-151 involves several steps, starting with the identification of a suitable core structure that can be modified to enhance its drug-like properties. . The process includes:
Core Structure Identification: The core structure is selected based on its ability to interact with the RORγ binding pocket.
Functional Group Modification: Functional groups are added to improve the compound’s properties.
Optimization: The compound is optimized for ligand efficiency, metabolic stability, and cell permeability through iterative testing and modification.
化学反応の分析
JTE-151 undergoes various chemical reactions, including:
科学的研究の応用
JTE-151 has several scientific research applications, including:
作用機序
JTE-151 exerts its effects by inhibiting RORγ, a nuclear receptor that regulates the development and function of Th17 cells . Th17 cells produce IL-17, a pro-inflammatory cytokine that plays a key role in chronic inflammation. By binding to the RORγ ligand-binding pocket, JTE-151 prevents the activation of RORγ, thereby reducing the production of IL-17 and alleviating inflammation . The binding orientation of JTE-151 in RORγ was confirmed by X-ray cocrystal analysis, which showed that the compound binds with a U-shaped conformation .
類似化合物との比較
JTE-151 is unique among RORγ inhibitors due to its high selectivity, metabolic stability, and favorable physicochemical properties . Similar compounds include:
VTP-43742: Another RORγ inhibitor that has shown promise in clinical trials for treating autoimmune diseases.
GSK2981278A: A RORγ inhibitor developed by GlaxoSmithKline with similar therapeutic potential.
ARN-6039: A compound that targets RORγ and has been investigated for its anti-inflammatory effects.
TAK-828: Another RORγ inhibitor that has been studied for its potential in treating autoimmune conditions.
JTE-151 stands out due to its optimized drug-like properties, including high ligand efficiency, metabolic stability, and cell permeability, making it a promising candidate for clinical development .
特性
CAS番号 |
1404380-58-0 |
---|---|
分子式 |
C28H37ClN2O4 |
分子量 |
501.1 g/mol |
IUPAC名 |
(4S)-6-(2-chloro-4-methylanilino)-4-[4-cyclopropyl-5-[3-(2,2-dimethylpropyl)cyclobutyl]-1,2-oxazol-3-yl]-6-oxohexanoic acid |
InChI |
InChI=1S/C28H37ClN2O4/c1-16-5-9-22(21(29)11-16)30-23(32)14-19(8-10-24(33)34)26-25(18-6-7-18)27(35-31-26)20-12-17(13-20)15-28(2,3)4/h5,9,11,17-20H,6-8,10,12-15H2,1-4H3,(H,30,32)(H,33,34)/t17?,19-,20?/m0/s1 |
InChIキー |
YWTJAGLMNTUIMB-SYYJFZTOSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)NC(=O)C[C@H](CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。